

# A Technical Guide to the History and Synthesis of Norflurazon

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## Compound of Interest

Compound Name: Norflurazon

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Norflurazon** (CAS No. 27314-13-2) is a selective, pre-emergence herbicide belonging to the pyridazinone chemical family.<sup>[1][2]</sup> It is primarily used to control a variety of annual grasses and broadleaf weeds in agricultural crops such as cotton, soybeans, peanuts, and various fruits and nuts.<sup>[1][2]</sup> Its mode of action involves the inhibition of carotenoid biosynthesis, a critical process for photosynthesis and photoprotection in plants, leading to a characteristic bleaching effect on susceptible weeds.<sup>[3][4][5]</sup> This guide provides an in-depth overview of the history, mechanism of action, and chemical synthesis of **Norflurazon**.

Table 1: Physical and Chemical Properties of **Norflurazon**

Property	Value
IUPAC Name	4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one[4]
Synonyms	SAN 9789, Solicam®, Zorial®, Evital®[2][5]
CAS Number	27314-13-2[6][7]
Molecular Formula	C <sub>12</sub> H <sub>9</sub> ClF <sub>3</sub> N <sub>3</sub> O[6][7]
Molecular Weight	303.67 g/mol [5][7]
Appearance	Colorless, odorless crystals[4]
Melting Point	177 °C[4]
Solubility	Sparingly soluble in hydrocarbons[4]. Increased solubility in water can be achieved via inclusion complexes with cyclodextrins.[8]
Stability	Stable in aqueous solutions at pH 3-9 but is susceptible to degradation by sunlight.[4]

## History and Development

**Norflurazon** was developed by Sandoz Inc. and first registered as a pesticide in 1971.[2] It is commercialized under various trade names, including Zorial®, Solicam®, and Predict®.[3][5] As a fluorinated pyridazinone compound, it represented a significant advancement in herbicide technology for its targeted mode of action and effectiveness as a pre-emergent agent.[2] Though its use is established in countries like the United States and Australia[1][6], it is not approved for use within the European Union[4].

## Mechanism of Action

**Norflurazon**'s herbicidal activity stems from its potent inhibition of the carotenoid biosynthesis pathway.[9]

**3.1 Inhibition of Phytoene Desaturase (PDS)** The primary molecular target of **Norflurazon** is Phytoene Desaturase (PDS), a key enzyme in the carotenoid pathway.[5][10] PDS is responsible for the desaturation of the colorless carotenoid precursor, phytoene, into colored

carotenoids like  $\zeta$ -carotene.[10] **Norflurazon** competitively binds to the PDS enzyme, blocking this critical step.[10]

3.2 Physiological Consequences The inhibition of PDS leads to two major downstream effects:

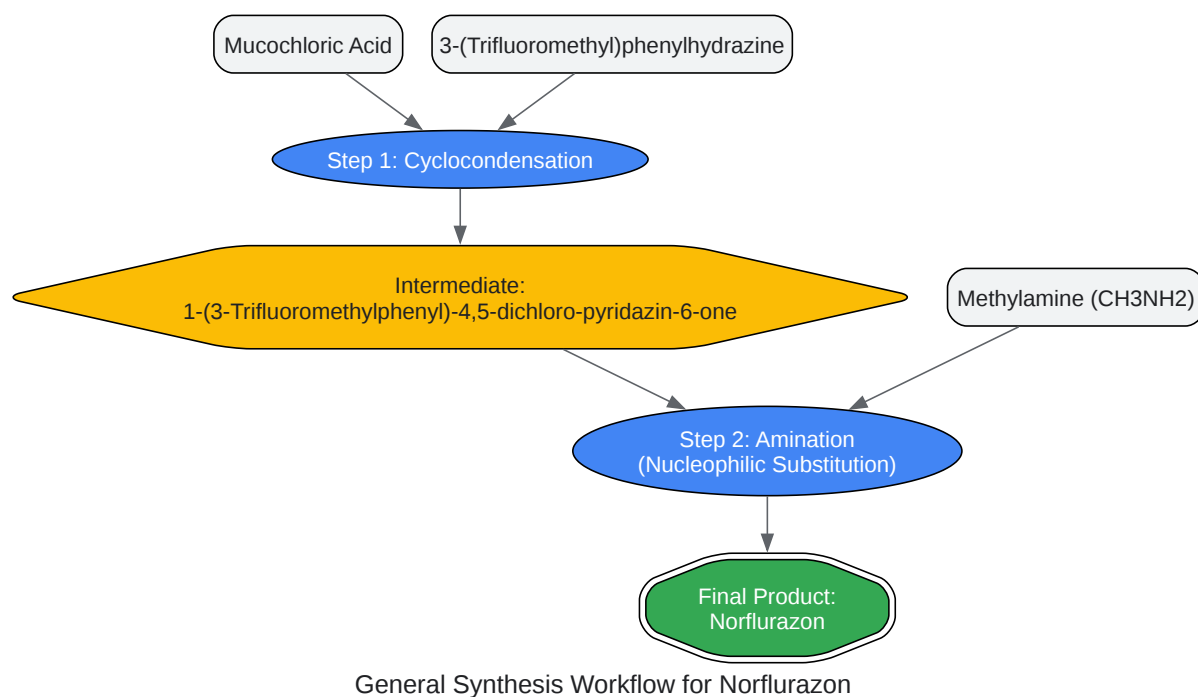
- Accumulation of Phytoene: The colorless precursor phytoene builds up in the plant tissues. [11]
- Depletion of Carotenoids: The synthesis of essential colored carotenoids (e.g.,  $\beta$ -carotene, lutein) is halted.

Carotenoids play a vital role in photoprotection by quenching excess light energy and scavenging reactive oxygen species (ROS) generated during photosynthesis.[12] Without carotenoids, chlorophyll and the photosynthetic apparatus are left unprotected from high light intensity, leading to rapid photo-oxidation and destruction of chlorophyll.[11][12] This results in the visually distinct "bleaching" or whitening of the plant tissue, ultimately causing cell death.[6] [13]

**Figure 1.** Signaling pathway illustrating **Norflurazon**'s inhibition of PDS.

## Chemical Synthesis of Norflurazon

The industrial synthesis of **Norflurazon** is a multi-step process centered on the formation and subsequent functionalization of a pyridazinone ring.[6] The most common methods for synthesizing the pyridazinone core involve the condensation of  $\gamma$ -keto acids or their analogues with hydrazine derivatives.[14][15]



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**Figure 2.** A plausible two-step synthesis workflow for **Norflurazon**.

#### 4.1 Experimental Protocols

The following protocols describe a general methodology for the synthesis of **Norflurazon** based on established pyridazinone chemistry.[6][14][16] Reaction conditions such as time and temperature can significantly impact product yield and purity and should be optimized accordingly.[17]

#### Protocol 4.1.1: Step 1 - Synthesis of 1-(3-Trifluoromethylphenyl)-4,5-dichloro-pyridazin-6-one (Intermediate)

- Objective: To form the core pyridazinone ring via cyclocondensation.
- Reagents:
  - Mucochloric acid (1.0 eq)
  - 3-(Trifluoromethyl)phenylhydrazine (1.0 eq)
  - Solvent: Glacial Acetic Acid or Ethanol
- Methodology:
  - A solution of mucochloric acid in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
  - 3-(Trifluoromethyl)phenylhydrazine is added portion-wise to the solution with stirring.
  - The reaction mixture is heated to reflux (approx. 100-120 °C) and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
  - After completion, the mixture is cooled to room temperature and then poured into ice-cold water.
  - The resulting precipitate (the crude intermediate) is collected by vacuum filtration.
  - The solid is washed with cold water until the filtrate is neutral and then dried.
  - Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

#### Protocol 4.1.2: Step 2 - Synthesis of **Norflurazon** (Final Product)

- Objective: To introduce the methylamino group via nucleophilic substitution.

- Reagents:
  - 1-(3-Trifluoromethylphenyl)-4,5-dichloro-pyridazin-6-one (1.0 eq)
  - Aqueous Methylamine (2.0-3.0 eq, e.g., 40% solution)
  - Solvent: Acetonitrile or Dimethylformamide (DMF)[6]
- Methodology:
  - The dichloropyridazinone intermediate is dissolved in acetonitrile in a reaction vessel.
  - Aqueous methylamine is added dropwise to the solution at room temperature with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the temperature between 20-30 °C.
  - The mixture is stirred for 2-4 hours at room temperature. The reaction is monitored by TLC until the starting material is consumed.
  - Upon completion, the solvent is removed under reduced pressure (rotary evaporation).
  - The residue is taken up in a mixture of water and an organic solvent (e.g., ethyl acetate) for extraction.
  - The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
  - The solvent is evaporated to yield crude **Norflurazon**, which can be purified by column chromatography or recrystallization to yield a colorless solid.

## 4.2 Quantitative Synthesis Data

While specific industrial yields are proprietary, laboratory syntheses of related pyridazinone compounds report yields that can serve as a benchmark.

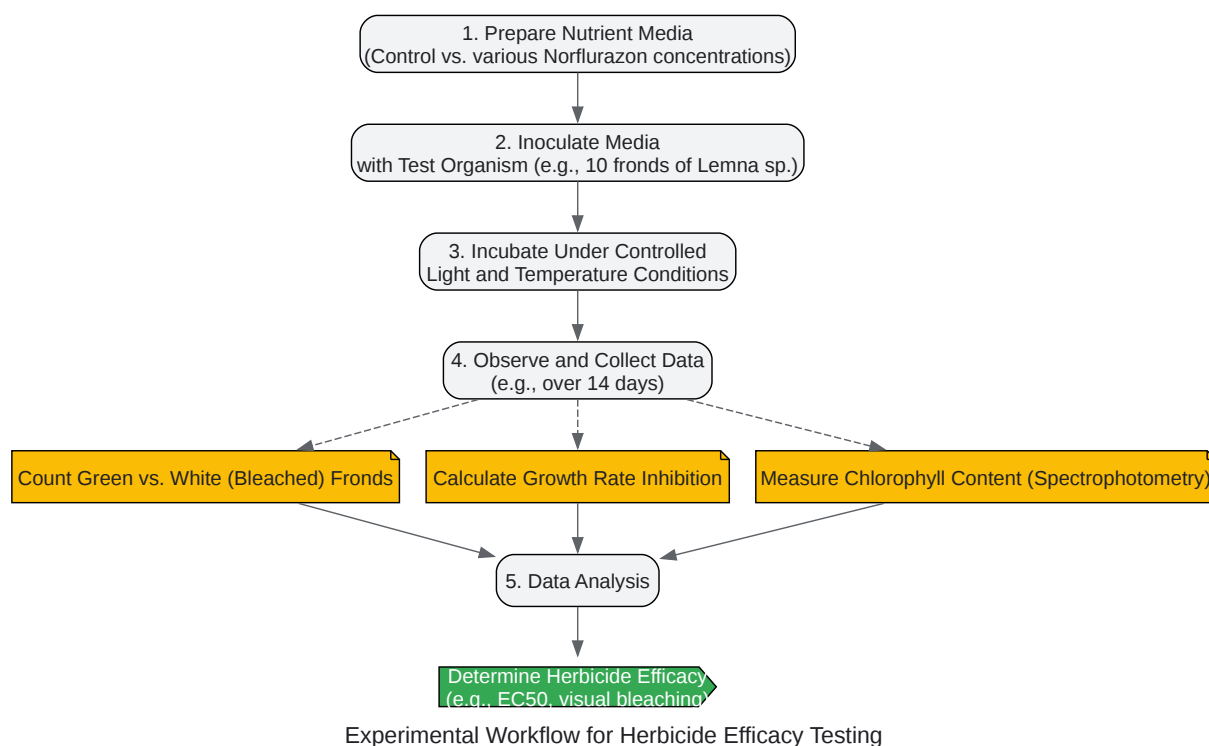
Table 2: Example Yields for Pyridazinone Synthesis Steps

Reaction Step	Description	Reported Yield Range	Reference
Dihydropyridazinone Formation	Reaction of a $\gamma$ -keto acid with hydrazine hydrate.	58%	[16]
Aromatization/Halogenation	Bromination of a dihydropyridazinone intermediate.	76%	[16]
Amination	Nucleophilic substitution of a chloro-pyridazinone.	Variable (dependent on substrate and conditions)	[6]

Note: Yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions.

## Example Experimental Workflow: Herbicide Efficacy Assay

To evaluate the biological activity of synthesized **Norflurazon**, a bioassay can be performed using a model plant system, such as duckweed (*Lemna minor*).<sup>[13]</sup> This workflow outlines the key steps.



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**Figure 3.** Workflow for a typical **Norflurazon** bioassay using duckweed.

#### Protocol 5.1: Herbicide Bioassay

- Media Preparation: Prepare an autotrophic nutrient medium.[13] Create a stock solution of **Norflurazon** by pre-dissolving it in a small amount of ethanol or DMSO.[10][13] Prepare a

dilution series in the nutrient medium to achieve the desired final test concentrations (e.g., 0  $\mu$ M, 0.1  $\mu$ M, 1  $\mu$ M, 5  $\mu$ M, 10  $\mu$ M).[18] Include a control group with no herbicide.

- Inoculation: Add a set number of healthy plant fronds (e.g., 10) to flasks containing 50 mL of each test solution.[13]
- Incubation: Place the flasks under controlled conditions (e.g., continuous light, 25 °C) for a period of 7 to 14 days.[13]
- Data Collection: At regular intervals, count the number of green and bleached fronds to assess the progression of photobleaching.[13]
- Analysis: At the end of the experiment, calculate the growth rate and determine the effective concentration that causes a 50% reduction in growth ( $EC_{50}$ ). Quantify chlorophyll content from tissue samples using spectrophotometry to measure the extent of bleaching.

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